molecular formula C3HCl3O B1452470 2,3-Dichloroprop-2-enoyl chloride CAS No. 20618-04-6

2,3-Dichloroprop-2-enoyl chloride

Cat. No.: B1452470
CAS No.: 20618-04-6
M. Wt: 159.39 g/mol
InChI Key: RBCCLWUFGUGGFY-UHFFFAOYSA-N
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Description

2,3-Dichloroprop-2-enoyl chloride (CAS: 34907-81-8) is an aliphatic acyl chloride characterized by a propenoyl backbone with chlorine atoms at positions 2 and 3. Its molecular formula is C₃HCl₂O, and it exhibits high reactivity due to the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the carbonyl carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers .

Properties

IUPAC Name

2,3-dichloroprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCLWUFGUGGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710092
Record name 2,3-Dichloroprop-2-enoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20618-04-6
Record name 2,3-Dichloro-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20618-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloroprop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoyl chloride, 2,3-dichloro
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Comparison with Similar Compounds

Structural Analogs and Key Differences

The reactivity and applications of 2,3-dichloroprop-2-enoyl chloride are influenced by the position and number of chlorine atoms, as well as substituent groups. Below is a comparative analysis with structurally related compounds:

3,3-Dichloroprop-2-enoyl Chloride (CAS: 20618-08-0)
  • Structure : Chlorines at position 3 (both on the same carbon).
  • Molecular Formula : C₃HCl₃O.
  • Key Differences: The 3,3-dichloro isomer lacks the conjugated electron-withdrawing effect seen in the 2,3-dichloro variant, resulting in reduced electrophilicity at the carbonyl group. Applications: Less reactive in nucleophilic acyl substitutions but useful in synthesizing stabilized enolates .
3-Phenylprop-2-enoyl Chloride (CAS: DTXSID3059264)
  • Structure : Aromatic phenyl group at position 3; single chlorine on the carbonyl carbon.
  • Molecular Formula : C₉H₇ClO.
  • Key Differences :
    • The phenyl group introduces steric hindrance and resonance effects, reducing reactivity compared to aliphatic dichloro analogs.
    • Applications: Used in synthesizing chalcone derivatives for pharmaceutical screening .
3-(2,4-Dichlorophenyl)prop-2-enoyl Chloride
  • Structure: Dichlorophenyl substituent on the propenoyl chain.
  • Key Differences :
    • The aromatic chlorine atoms influence electronic properties differently, enabling selective reactivity in cross-coupling reactions.
    • Applications: Intermediate in synthesizing fungicides and herbicides .
Hexadecyl 2,3,3-Trichloroprop-2-enoate
  • Structure : Ester derivative with a long alkyl chain and three chlorine atoms.
  • Molecular Formula : C₁₉H₃₁Cl₃O₂.
  • Key Differences: The ester group and alkyl chain reduce volatility and enhance lipid solubility. Applications: Potential use in polymer plasticizers or surfactants .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Positions Key Properties/Applications
2,3-Dichloroprop-2-enoyl chloride 34907-81-8 C₃HCl₂O 143.40 2,3 High reactivity in acylations; drug synthesis
3,3-Dichloroprop-2-enoyl chloride 20618-08-0 C₃HCl₃O 159.40 3,3 Stabilized enolate formation
3-Phenylprop-2-enoyl chloride DTXSID3059264 C₉H₇ClO 166.61 1 (carbonyl) Chalcone precursor; low volatility
3-(2,4-Dichlorophenyl)propenoyl chloride N/A C₉H₅Cl₃O 235.50 2,4 (phenyl) Agrochemical intermediate

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